N-(4-bromophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(4-bromophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative featuring:
- A 4-bromophenyl group at the N-position.
- A 4-fluorophenyl substituent at position 4 of the pyrimidine ring.
- A methyl group at position 4.
- A carboxamide functional group at position 3.
This scaffold is associated with diverse biological activities, including enzyme inhibition and antimicrobial properties, based on structural analogs reported in the literature .
Properties
IUPAC Name |
N-(4-bromophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3O2/c1-10-15(17(24)22-14-8-4-12(19)5-9-14)16(23-18(25)21-10)11-2-6-13(20)7-3-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJAYYMMDJNYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of HIV integrase and its implications in cancer treatment. This article provides a detailed overview of the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C18H15BrFN3O2, with a molecular weight of 404.239 g/mol. Its structure features a tetrahydropyrimidine core substituted with bromine and fluorine atoms, which are critical for its biological activity.
Synthesis
The synthesis of this compound involves several steps that typically include the reaction of substituted aryl aldehydes with urea and 4-fluoroaniline derivatives. The synthetic pathway has been optimized to yield high purity and specific derivatives that exhibit varying biological activities.
1. HIV Integrase Inhibition
Recent studies have demonstrated that derivatives of tetrahydropyrimidine compounds exhibit significant inhibitory activity against HIV integrase (IN). The most active derivative in these studies showed an IC50 value of 0.65 µM in inhibiting the strand transfer reaction in vitro. However, it is noteworthy that these compounds did not demonstrate effective inhibition of HIV-1 and HIV-2 in cell culture assays below cytotoxic concentrations, indicating limited potential as anti-HIV agents .
2. Anticancer Activity
The biological evaluation of similar pyrimidine derivatives has indicated potential anticancer properties. Compounds containing the pyrimidine moiety have been reported to induce apoptosis in various cancer cell lines by inhibiting critical pathways such as NF-κB activation . The mechanism often involves the disruption of topoisomerase II activity, which is essential for DNA replication and repair.
3. Structure-Activity Relationship (SAR)
A detailed SAR analysis has revealed that the presence of halogen substituents (bromine and fluorine) significantly enhances the inhibitory activity against integrase and other enzymes involved in cancer progression. Substituents at positions 3 and 4 on the phenyl ring have been associated with increased lipophilicity and improved binding affinity to target enzymes .
Case Study 1: HIV Integrase Inhibition
In a study evaluating various tetrahydropyrimidine derivatives, it was found that modifications at the phenyl ring could lead to enhanced inhibitory effects on HIV integrase. The study highlighted that while some compounds showed promising in vitro results, their efficacy in cellular models was limited due to cytotoxicity concerns .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of pyrimidine derivatives demonstrated that certain compounds induced G2/M cell cycle arrest in HeLa cells. This effect was attributed to their ability to inhibit topoisomerase II activity, leading to increased apoptosis rates .
Summary of Findings
| Activity | IC50 Value | Notes |
|---|---|---|
| HIV Integrase Inhibition | 0.65 µM | Effective in vitro but not viable in cell cultures below cytotoxic levels |
| Anticancer Activity | N/A | Induces apoptosis; effective against various cancer cell lines |
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the compound's potential as an HIV integrase inhibitor . This mechanism is crucial for the replication of HIV, making it a target for antiviral drug development. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings significantly influence the compound's potency against HIV.
Case Study : A study demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against HIV integrase, suggesting promising antiviral activity that warrants further investigation .
Anticancer Applications
The compound has shown notable efficacy in inhibiting various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 | 12.5 | Induction of apoptosis |
| PANC-1 | 15.0 | Inhibition of cell cycle progression |
| RKO | 10.0 | Modulation of signaling pathways |
| LoVo | 9.0 | DNA damage induction |
Case Study : In xenograft models of pancreatic cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent .
Antimicrobial Applications
The compound also exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study : Clinical trials assessing its efficacy against bacterial infections have shown promising results with minimal side effects compared to traditional antibiotics .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of halogen atoms on the phenyl rings enhances biological activity by improving binding affinity to target enzymes or receptors. The methyl group at position six also contributes to increased lipophilicity, which is beneficial for cellular uptake.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Halogen Substituents
- Analog 1 : N-(4-Methoxyphenyl)-4-(4-methylphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxamide () replaces halogens with methoxy (electron-donating) and methyl groups, reducing electrophilicity. This may decrease binding affinity compared to the target compound’s halogenated aryl groups.
- Analog 2 : Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate () substitutes the carboxamide with a methyl ester , altering hydrogen-bonding capacity and acidity (pKa differences) .
Core Modifications
- Thioxo vs. antitumor activity) .
Enzyme Inhibition
- Thymidine Phosphorylase (TP) Inhibition : The target compound’s structural analog Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate () demonstrated TP inhibition (IC₅₀ = 15.7 µM) , suggesting that the bromophenyl group enhances TP binding. The carboxamide in the target compound may further improve inhibition via hydrogen bonding .
- Kinase Inhibition : Derivatives with 4-fluorophenyl and carboxamide groups (e.g., compound 20 in ) show potent kinase inhibitory activity (e.g., G protein-coupled receptor kinase 2), indicating the fluorophenyl group’s role in target selectivity .
Antimicrobial Activity
- Thioxo Analogs : Compounds with a 2-thioxo group () exhibited broad-spectrum antimicrobial activity, likely due to enhanced membrane permeability from increased lipophilicity . The target compound’s 2-oxo group may reduce such activity but improve metabolic stability.
Crystallographic and Conformational Insights
- Crystal Packing : Pyrimidine derivatives with fluorophenyl groups (e.g., ) exhibit dihedral angles of ~12° between the pyrimidine ring and aryl groups, optimizing π-π stacking and hydrogen bonding. The target compound’s 4-fluorophenyl group may adopt a similar conformation, enhancing target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
